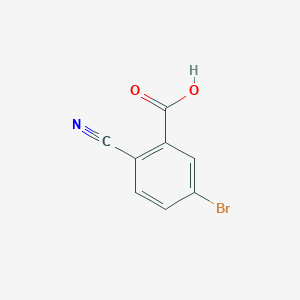

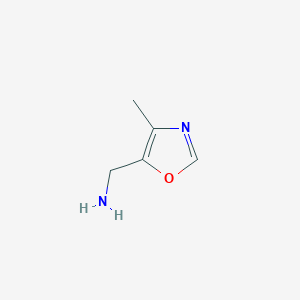

![molecular formula C14H20N2O3 B1290401 Benzyl N-[(butylcarbamoyl)methyl]carbamate CAS No. 21855-75-4](/img/structure/B1290401.png)

Benzyl N-[(butylcarbamoyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

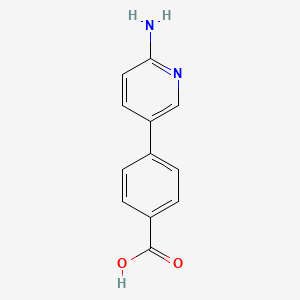

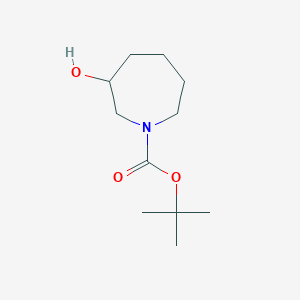

Benzyl N-[(butylcarbamoyl)methyl]carbamate, also known by the chemical name 3-carbamoyloxy-N-[(phenyl)methyl]benzamide, is a compound that has garnered significant scientific interest for its potential applications in a variety of fields. It has a molecular weight of 264.32 .

Synthesis Analysis

The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . More details about the synthesis process might be available in specific scientific literature or patents.Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2-(butylamino)-2-oxoethylcarbamate . The InChI code for this compound is 1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., might be available in detailed chemical databases or material safety data sheets.Aplicaciones Científicas De Investigación

Synthesis of Carbamates

Carbamates are valuable in the synthesis of pharmaceuticals and agrochemicals. The compound can be used as an intermediate in the synthesis of carbamates through amination (carboxylation) or rearrangement processes . This includes the synthesis of N-substituted carbamates, which are important in the development of various medicinal compounds.

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are used to temporarily mask functional groups to prevent unwanted reactions. Benzyl carbamate can serve as a protecting group for ammonia, allowing for the selective synthesis of primary amines . After N-alkylation, the protecting group can be removed with Lewis acids, providing a pathway to synthesize a wide range of amines.

Conversion of CO2 into Carbamates

The compound can be involved in the conversion of low-concentration CO2 into carbamates, offering an environmentally friendly approach . This method does not require metal complex catalysts or metal salt additives, making it a greener alternative for carbamate synthesis.

Synthesis of Aryl Carbamates

Benzyl N-[(butylcarbamoyl)methyl]carbamate can be used in the synthesis of substituted O-aryl carbamates, which are of interest due to their applications in pharmaceuticals and materials science . A one-pot procedure allows for the economical and efficient route to these compounds.

Transcarbamoylation Reactions

The compound can act as a carbamoyl donor in transcarbamoylation reactions. This process is significant for the synthesis of carbamate-tethered compounds, including terpene glycoconjugates, which have potential applications in drug discovery and development .

Hofmann Rearrangement

In the Hofmann rearrangement process, benzyl carbamates can be used to provide methyl and benzyl carbamates in high yields . This reaction is useful for the synthesis of cyclic ureas and other nitrogen-containing heterocycles, which are key structures in many pharmaceutical agents.

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . For skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

benzyl N-[2-(butylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXXZHZRBSSKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634984 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(butylcarbamoyl)methyl]carbamate | |

CAS RN |

21855-75-4 |

Source

|

| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

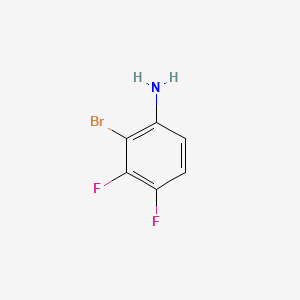

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)